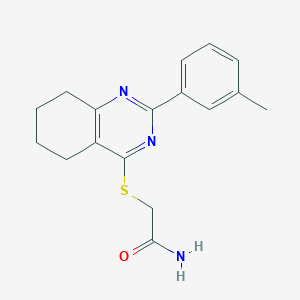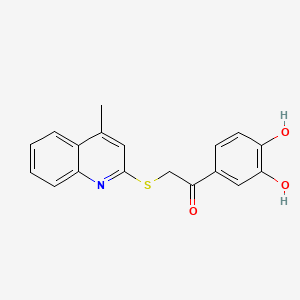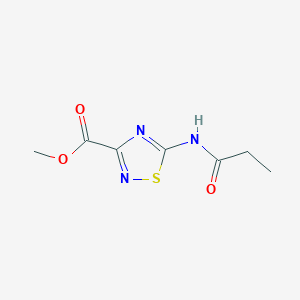![molecular formula C17H24N2O B6635895 N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine, commonly known as DIMBOA, is a secondary metabolite found in plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture and medicine.
Mécanisme D'action
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the disruption of insect digestive enzymes and the inhibition of nutrient absorption. DIMBOA can also induce oxidative stress in insects, leading to cell damage and death.
Biochemical and Physiological Effects:
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it can induce the expression of genes involved in defense against pathogens and herbivores. In animals, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties. It can also modulate the immune system and affect the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIMBOA in lab experiments is its natural origin, which makes it more environmentally friendly than synthetic pesticides. It is also a relatively inexpensive compound that can be easily extracted from plants. However, the low yield of chemical synthesis and the variability in DIMBOA content among different plant species can be a limitation.
Orientations Futures
There are several potential future directions for research on DIMBOA. One area of interest is the development of DIMBOA-based pesticides that can be used in agriculture. Another area of research is the potential use of DIMBOA as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of DIMBOA and its effects on different organisms.
In conclusion, DIMBOA is a natural compound with potential applications in agriculture and medicine. Its anti-herbivore properties make it a potential alternative to synthetic pesticides, while its anti-inflammatory and anti-cancer properties make it a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of DIMBOA and its potential applications.
Méthodes De Synthèse
DIMBOA can be synthesized chemically or extracted from plants. The chemical synthesis of DIMBOA involves several steps, including the condensation of 2-methoxybenzaldehyde with 3-methylindole, followed by reduction and methylation. However, the yield of chemical synthesis is low, and it is more economical to extract DIMBOA from plants.
Applications De Recherche Scientifique
DIMBOA has been extensively studied for its anti-herbivore properties. It acts as a natural defense mechanism for plants against insects and other pests. Studies have shown that DIMBOA can inhibit the growth of a wide range of insects, including aphids, caterpillars, and beetles. This makes it a potential alternative to synthetic pesticides, which can harm the environment and human health.
Propriétés
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDLJYEBXLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)
